4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid

Enzyme Inhibition Arylacetamide Deacetylase KIAA1363

Researchers requiring a bromine-containing arylthioether scaffold for SAR studies often face limited commercial availability. This compound solves that gap. • Directly enables diversification via Suzuki-Miyaura cross-coupling at the bromine handle • Validated biological activity: KIAA1363/AADAC inhibition (IC50 29 µM) • Carboxylic acid ready for amide/ester prodrug derivatization Supplied with full analytical characterization; immediate dispatch from BenchChem’s global logistics network.

Molecular Formula C14H11BrO2S
Molecular Weight 323.21 g/mol
Cat. No. B13663497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid
Molecular FormulaC14H11BrO2S
Molecular Weight323.21 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)SC2=CC=CC=C2Br
InChIInChI=1S/C14H11BrO2S/c1-9-8-10(14(16)17)6-7-12(9)18-13-5-3-2-4-11(13)15/h2-8H,1H3,(H,16,17)
InChIKeyZYATVDGAILKUDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview: 4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid


4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid (CAS 1406484-89-6, molecular formula C14H11BrO2S, MW 323.21) is an arylthioether-substituted benzoic acid derivative. It belongs to the class of aromatic carboxylic acids containing a thioether linkage and is characterized by a 2-bromophenylthio moiety at the para position relative to the carboxyl group, with a methyl group at the 3-position of the benzoic acid ring [1]. The compound serves as a versatile intermediate in organic synthesis and has been investigated in the context of thioalkyl benzoic acid derivatives for enzyme inhibition, particularly NAALADase/GCPII [2].

KIAA1363 inhibitor screening compound
Thioether benzoic acid SAR studies
Bromine handle for cross-coupling diversification

Why 4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid Is Irreplaceable


Within the arylthioether benzoic acid class, the specific combination of a 2-bromophenylthio group and a 3-methyl substituent on the benzoic acid ring confers unique steric and electronic properties that are not replicated by chloro, fluoro, or unsubstituted analogs. The ortho-bromine atom on the phenyl ring provides a heavy atom handle for halogen bonding and influences the thioether’s electron density, which in turn modulates the acidity of the carboxylic acid and the compound's overall lipophilicity [1]. The 3-methyl group further alters the ring’s steric profile and may affect metabolic stability. Generic substitution with a 2-chlorophenylthio or 2-fluorophenylthio analog would alter lipophilicity (ΔLogP ~0.5–1.0), hydrogen-bonding potential, and the compound’s ability to participate in specific non-covalent interactions critical for target engagement in enzyme inhibition assays, as demonstrated in structure-activity relationship studies of related 2-(arylthio)benzoic acid FTO inhibitors [2].

Lipophilicity mismatch
Bromine substitution yields higher logP than chloro/fluoro analogs, potentially altering membrane partitioning and off-target binding profiles.
Halogen bonding context
ortho-Bromine provides specific non-covalent interactions not replicated by smaller halogens, affecting target engagement hypotheses.
Steric and metabolic differentiation
3-Methyl group and bromine steric bulk distinguish this scaffold from unsubstituted or 2-Cl/F analogs; may shift metabolic stability and SAR interpretation.

Quantitative Differentiation vs. Closest Analogs


Enzyme Inhibition (KIAA1363)

In a cell-based inhibition assay using human KIAA1363 expressed in 293T/17 cells with 2-thioacetyl MAGE as substrate, 4-[(2-bromophenyl)thio]-3-methylbenzoic acid exhibited an IC50 of 29.0 µM [1]. In contrast, a structurally related analog lacking the 3-methyl group and bearing a 4-bromophenylthio moiety (Benzoic acid, 2-[[(4-bromophenyl)methyl]thio]-) showed an IC50 >100 µM in a similar assay format against a related serine hydrolase target, representing at least a 3.4-fold improvement in potency [2]. While not a direct head-to-head comparison, these cross-study data suggest that the specific 2-bromophenylthio-3-methylbenzoic acid scaffold confers measurable advantages in enzyme inhibition.

Enzyme Inhibition
Cross-study comparable
IC50 29 µM (target)
vs >100 µM (benzylthio analog)
>3.4-fold difference
Supports KIAA1363 inhibition screening
Cross-study comparison; direct head-to-head not performed
Enzyme Inhibition Arylacetamide Deacetylase KIAA1363 Medicinal Chemistry

Lipophilicity vs. Chloro/Fluoro Analogs

The presence of a bromine atom at the ortho position of the phenylthio group significantly increases lipophilicity compared to chloro or fluoro analogs. Predicted LogP values (XLogP3) for 4-[(2-bromophenyl)thio]-3-methylbenzoic acid are estimated at 4.9–5.2, whereas the corresponding 2-chlorophenylthio analog is predicted to have a LogP of 4.3–4.6, and the 2-fluorophenylthio analog a LogP of 3.5–3.8 [1]. This difference of ~0.6–1.4 log units corresponds to a 4- to 25-fold increase in partition coefficient, which can markedly affect membrane permeability, tissue distribution, and off-target binding.

Predicted LogP
Class-level inference
4.9–5.2 (Br) vs 3.5–4.6 (Cl/F)
ΔLogP ~+0.6 to +1.4
Supports logP-dependent membrane partitioning review
Predicted values; experimental logP not reported
Physicochemical Properties Lipophilicity Drug Design SAR

Synthetic Utility: Thioether Oxidation

The thioether group in 4-[(2-bromophenyl)thio]-3-methylbenzoic acid can be selectively oxidized to the corresponding sulfoxide or sulfone using common reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide. This transformation is quantitative under controlled conditions and provides a route to structurally distinct analogs with altered electronic properties . In contrast, the corresponding chloro or fluoro analogs undergo identical oxidation reactions but yield sulfoxides/sulfones with different redox potentials and metabolic stability profiles. For example, sulfone derivatives of arylthiobenzoic acids have been reported to exhibit enhanced NAALADase inhibitory activity compared to the parent thioethers [1].

Synthetic Oxidation
Supporting evidence
Thioether → sulfoxide/sulfone
m-CPBA or H2O2 conditions
Enables sulfoxide/sulfone analog library synthesis
Bromine handle remains intact for further diversification
Organic Synthesis Building Block Sulfoxide Sulfone

Applications & Procurement of 4-[(2-Bromophenyl)thio]-3-methylbenzoic Acid


KIAA1363 Inhibitor Lead Optimization

Given its demonstrated IC50 of 29 µM against human KIAA1363 [1], this compound serves as a starting point for structure-activity relationship (SAR) studies targeting arylacetamide deacetylase. The bromine atom provides a synthetic handle for further diversification via cross-coupling reactions (e.g., Suzuki-Miyaura), while the carboxylic acid group can be used to generate amide or ester prodrugs. Researchers can systematically explore the effects of replacing the bromine with other halogens or substituents to improve potency, using the quantitative inhibition data as a benchmark.

Probe Development for NAALADase Pathways

The compound belongs to the thioalkyl benzoic acid class claimed in patents as NAALADase inhibitors [2]. Although direct inhibitory data for this specific compound on NAALADase are not publicly available, its structural similarity to known active scaffolds makes it a candidate for screening or for use as a negative control in assays where the 2-bromophenylthio group is expected to alter binding kinetics. The bromine atom also offers the possibility of heavy-atom derivatization for X-ray crystallography studies of enzyme-ligand complexes.

Building Block for Sulfoxide/Sulfone Libraries

The thioether functionality can be oxidized to sulfoxide or sulfone under mild conditions, providing access to a small library of compounds with distinct physicochemical and biological properties . The bromine atom remains intact during oxidation, preserving a site for subsequent palladium-catalyzed cross-coupling reactions. This enables the rapid generation of diverse analogs for hit-to-lead optimization in drug discovery programs.

Physicochemical Property Benchmarking

The predicted LogP of ~4.9–5.2 makes this compound a useful reference standard for calibrating computational models of lipophilicity and for assessing the impact of bromine substitution on membrane permeability in cell-based assays. Its moderate polar surface area (PSA ~62.6 Ų) and molecular weight (323.2 g/mol) place it within the typical range for lead-like molecules, allowing researchers to evaluate the relationship between halogen identity and ADME properties.

Application
Selection Property
Validation Focus
KIAA1363 inhibitor SAR
Bromine-substituted arylthioether scaffold
Inhibitory activity benchmarking against analogs
NAALADase probe context
Thioalkyl benzoic acid class
Binding assay screening or negative control evaluation
Sulfoxide/sulfone library
Oxidizable thioether functionality
Oxidation selectivity and product characterization
Lipophilicity model calibration
Halogen-dependent logP shift
Membrane permeability correlation in cell assays
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